3-(3-CHLOROPHENYL)-2,2-DIFLUOROPROPANOIC ACID
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Overview
Description
3-(3-Chlorophenyl)-2,2-difluoropropanoic acid: is an organic compound characterized by the presence of a chlorinated phenyl ring and two fluorine atoms attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-2,2-difluoropropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Fluorination: The aldehyde group is converted to a difluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carboxylation: The difluoromethyl group is then carboxylated to form the propanoic acid moiety.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and carboxylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of fluorinated pharmaceuticals.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity.
Medicine:
- Explored for its potential use in anti-inflammatory and anticancer drugs.
Industry:
- Utilized in the development of agrochemicals, particularly herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoropropanoic acid: Lacks the chlorophenyl group, leading to different reactivity and applications.
Uniqueness:
- The combination of a chlorinated phenyl ring and two fluorine atoms in 3-(3-chlorophenyl)-2,2-difluoropropanoic acid imparts unique chemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1785431-69-7 |
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Molecular Formula |
C9H7ClF2O2 |
Molecular Weight |
220.6 |
Purity |
95 |
Origin of Product |
United States |
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